4-Cyclohexylmethoxy acetophenone
Description
4-Cyclohexylmethoxy acetophenone is an acetophenone derivative featuring a cyclohexylmethoxy substituent at the para position of the acetophenone core. Its molecular formula is C₁₅H₂₀O₂ (MW: 232.32 g/mol), with a structure comprising a ketone group, a benzene ring, and a cyclohexylmethoxy (-OCH₂C₆H₁₁) moiety.
Properties
Molecular Formula |
C15H20O2 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-(cyclohexylmethoxy)-1-phenylethanone |
InChI |
InChI=1S/C15H20O2/c16-15(14-9-5-2-6-10-14)12-17-11-13-7-3-1-4-8-13/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2 |
InChI Key |
AKBOPJIXQYEIIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Acetophenone Derivatives
The following table compares 4-cyclohexylmethoxy acetophenone with key acetophenone derivatives:
Key Observations:
- Substituent Effects: The cyclohexylmethoxy group in the target compound provides greater steric hindrance and lipophilicity compared to smaller substituents like methoxy (-OCH₃) or hydroxyl (-OH) in paeonol and apocynin. This may reduce aqueous solubility but enhance membrane permeability for drug delivery . Benzophenone derivatives (e.g., 4-cyclohexylbenzophenone) exhibit strong UV absorption due to extended conjugation, unlike the acetophenone core in the target compound .
Physicochemical Properties
- Lipophilicity: The cyclohexylmethoxy group significantly increases logP (estimated >3.5), making the compound more hydrophobic than paeonol (logP ~1.5) or apocynin (logP ~1.2) .
- Solubility: Likely low in water but soluble in organic solvents (e.g., ethanol, DMSO), similar to 4-heptylcyclohexanone ().
- Stability : The saturated cyclohexyl group enhances stability against oxidation compared to prenyl or allyl substituents .
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